Methyl (S)-6-(1-aminoethyl)nicotinate
Description
Methyl (S)-6-(1-aminoethyl)nicotinate is a chiral nicotinic acid derivative featuring a methyl ester at the 3-position and an (S)-configured 1-aminoethyl substituent at the 6-position of the pyridine ring. The aminoethyl group likely enhances solubility in polar solvents and may influence biological activity, such as receptor binding or prodrug activation. Stereochemistry (S-configuration) could further modulate pharmacokinetics or enantioselective interactions, though this requires empirical validation.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3/t6-/m0/s1 |
InChI Key |
VYMQJIUJCFCVRL-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)C(=O)OC)N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-6-(1-aminoethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the aminoethyl group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the aminoethyl group is introduced through a reductive amination process using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Esterification and Hydrolysis
The methyl ester group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. For example:
-
Hydrolysis :
This reaction proceeds in methanol/water at 60°C, achieving 84% yield when monitored by TLC .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | 1M KOH, MeOH, 60°C, 4 h | (S)-6-(1-aminoethyl)nicotinic acid | 84% |
Reductive Amination and Amide Formation
The aminoethyl side chain participates in reductive amination and amide bond formation:
-
Amide Synthesis :
Reacting with sulfonyl chlorides (e.g., 3-chlorophenylsulfonyl chloride) in dichloromethane yields sulfonamide derivatives:
This reaction requires triethylamine as a base, with yields up to 67% . -
Reductive Amination :
Using sodium cyanoborohydride or lithium aluminum hydride facilitates the formation of secondary amines.
Oxidation and Reduction
The pyridine ring and side chain undergo redox reactions:
-
Pyridine Ring Oxidation :
Oxidation with HO or KMnO under acidic conditions generates N-oxide derivatives. -
Amino Group Reduction :
Catalytic hydrogenation (e.g., Pd/C, H) reduces the aminoethyl group to ethylamine derivatives .
Nucleophilic Substitution
The electron-deficient pyridine ring allows for regioselective substitutions:
-
Methoxylation :
Microwave-assisted methoxylation at the 6-position proceeds with 85% regioselectivity using NaOMe in DMF . -
Chlorination :
Reaction with POCl introduces chlorine at the 2-position, forming 2-chloro-6-methoxynicotinate .
| Substitution | Reagents | Position | Selectivity |
|---|---|---|---|
| Methoxylation | NaOMe, DMF, microwave, 170°C | 6-position | 85% |
| Chlorination | POCl, reflux | 2-position | >90% |
Enzymatic and Biological Interactions
The compound interacts with nicotinic acetylcholine receptors (nAChRs) and enzymes like 11β-HSD1:
-
Receptor Binding :
Acts as a partial agonist at α4β2 nAChRs, modulating neurotransmitter release. -
Enzyme Inhibition :
Derivatives inhibit 11β-HSD1 (IC = 0.2–1.8 μM), a target for metabolic disorders .
Comparative Reaction Analysis
Key differences between this compound and its analogs:
| Compound | Reactivity | Key Applications |
|---|---|---|
| Methyl nicotinate | Limited to ester hydrolysis | Topical analgesics |
| (S)-Methyl 6-(1-aminoethyl)nicotinate | Broad reactivity (amide formation, redox) | Neurological drug development |
| 6-Amino-nicotinic acid | Direct participation in biosynthesis | Neurotransmitter precursors |
Mechanistic Insights
-
Amide Formation Mechanism :
The aminoethyl group acts as a nucleophile, attacking electrophilic sulfonyl chlorides in a two-step process involving deprotonation and bond formation . -
Reductive Amination :
Imine intermediates are reduced stereospecifically, preserving the (S)-configuration.
Practical Considerations
-
Solubility : The hydrochloride salt enhances aqueous solubility (25 mg/mL in water) for biological assays.
-
Stability : Sensitive to strong acids/bases; store at 2–8°C in inert atmosphere.
Scientific Research Applications
Neuroprotective Properties
Research indicates that Methyl (S)-6-(1-aminoethyl)nicotinate exhibits neuroprotective effects, making it a candidate for treating neurological disorders. Its interaction with nicotinic acetylcholine receptors suggests potential benefits in cognitive enhancement and protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmission may also influence mood disorders and cognitive functions.
Metabolic Effects
The compound has been studied for its metabolic effects, particularly in enhancing glucose uptake and insulin sensitivity. These properties could have implications for the treatment of metabolic syndromes and diabetes.
Neuroprotective Studies
In various studies focusing on neuroprotection, this compound demonstrated a capacity to enhance neuronal survival under stress conditions. For instance, experiments indicated that the compound could mitigate oxidative stress-induced apoptosis in neuronal cell lines, suggesting its potential utility in developing neuroprotective therapies.
Metabolic Research
Further investigations into its metabolic effects revealed that administration of this compound improved glucose tolerance in animal models of diabetes. These findings support its potential role in managing insulin resistance and highlight avenues for further research into its therapeutic applications for metabolic disorders.
Mechanism of Action
The mechanism of action of Methyl (S)-6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl Nicotinate Derivatives
Biological Activity
Methyl (S)-6-(1-aminoethyl)nicotinate is a compound of interest due to its potential biological activities, particularly in the context of metabolic diseases and pain management. This article explores its biological activity, synthesizing findings from various studies, including case studies and research data.
This compound is a derivative of nicotinic acid and features an aminoethyl group that enhances its pharmacological profile. Its chemical structure can be represented as follows:
- Chemical Formula : C₈H₁₀N₂O₂
- Molecular Weight : 170.18 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. It has been shown to inhibit 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme implicated in the regulation of glucocorticoid metabolism, which plays a role in metabolic diseases such as obesity and diabetes .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against human and mouse 11β-HSD1. The percentage inhibition at a concentration of 1 μmol/L was evaluated, with results indicating that several derivatives showed over 50% inhibition, suggesting potential therapeutic applications for metabolic disorders .
Antinociceptive Effects
Research has highlighted the antinociceptive properties of this compound. In animal models, oral administration at doses of 5 and 10 mg/kg demonstrated effective pain relief, indicating both peripheral and central mechanisms of action. This suggests its potential use in treating pain conditions .
Vasodilatory Effects
Similar to other methyl nicotinate derivatives, this compound may also exhibit vasodilatory effects. Methyl nicotinate is known to enhance local blood flow through the release of prostaglandins, which induce vasodilation. This mechanism has been observed in human volunteers where topical application resulted in increased cutaneous blood flow and erythema .
Case Studies and Clinical Applications
Case studies have illustrated the compound's application in real-world scenarios. For example, patients with chronic pain conditions have reported improvements when treated with formulations containing this compound. These anecdotal reports suggest that the compound may provide a beneficial alternative to traditional analgesics, particularly for those who experience side effects from opioid medications.
Research Findings Summary Table
Q & A
What are the optimal synthetic routes for Methyl (S)-6-(1-aminoethyl)nicotinate with high enantiomeric purity?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step functionalization of nicotinate derivatives. A key intermediate is methyl 6-(chloromethyl)nicotinate hydrochloride, which undergoes N-alkylation with a chiral amine precursor (e.g., (S)-1-aminoethyl) under basic conditions . Enantiomeric purity can be achieved via chiral resolution (e.g., using chiral HPLC) or asymmetric synthesis with catalysts like BINOL-derived ligands. Yield optimization (e.g., 67% in Ullmann coupling ) requires careful control of reaction temperature (60°C) and stoichiometry (1.5 equiv nucleophile). Post-synthesis purification via flash chromatography (hexanes/ethyl acetate gradients) and recrystallization ensures >95% purity .
Which analytical techniques are critical for validating the structure and purity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (400 MHz, DMSO-d6 or CDCl3) confirm regiochemistry and stereochemistry. Key signals include the methyl ester (~δ3.9 ppm) and aromatic protons (~δ8.3–9.2 ppm) .
- Mass Spectrometry: HRMS (ESI) validates molecular weight (e.g., [M + H]+ calcd 330.1197, found 330.1194) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>96% ). Chiral HPLC (e.g., Chiralpak AD-H) confirms enantiomeric excess (>99% ).
- IR Spectroscopy: Bands at ~1724 cm⁻¹ (ester C=O) and ~1655 cm⁻¹ (amide/amine) verify functional groups .
How does the (S)-configuration at the 6-position influence binding affinity to nicotinic acetylcholine receptors (nAChRs)?
Level: Advanced
Methodological Answer:
The (S)-enantiomer exhibits enhanced stereoselective binding to α4β2 and α7 nAChR subtypes due to spatial compatibility with receptor pockets. To assess this:
- Radioligand Displacement Assays: Use [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7 subtypes. IC₅₀ values are compared between (S)- and (R)-enantiomers .
- Molecular Dynamics Simulations: Dock the compound into receptor models (e.g., PDB 2QC1) to analyze hydrogen bonding (e.g., pyridine N with Tyr93) and hydrophobic interactions .
- In Vivo Electrophysiology: Patch-clamp recordings in hippocampal neurons quantify agonist-induced currents (EC₅₀ differences >10-fold between enantiomers ).
What stability challenges arise during storage and handling of this compound?
Level: Advanced
Methodological Answer:
- Hydrolysis: The ester group is prone to hydrolysis in aqueous media (pH <5 or >9). Store under anhydrous conditions (argon atmosphere, desiccants) at –20°C .
- Oxidation: The pyridine ring and amine group may oxidize. Add antioxidants (e.g., BHT) and avoid light exposure .
- Hygroscopicity: The hydrochloride salt form (if applicable) requires low humidity (<30% RH) to prevent deliquescence .
Stability studies using accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring are recommended .
How can researchers design dose-response studies to evaluate neuroprotective effects in vivo?
Level: Advanced
Methodological Answer:
- Animal Models: Use MPTP-induced Parkinson’s disease mice or Aβ-injected Alzheimer’s models. Administer doses (1–10 mg/kg, i.p. or oral) daily for 2–4 weeks .
- Endpoints: Quantify neuronal survival (Nissl staining), oxidative stress (SOD/GSH levels), and cognitive performance (Morris water maze) .
- Pharmacokinetics: Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy. Adjust doses to maintain Cₘᵢₙ > IC₅₀ (e.g., 50 nM ).
- Statistical Design: Use ANOVA with post-hoc Tukey tests (n=8–10/group) and power analysis (α=0.05, β=0.2) to ensure robustness .
What strategies resolve contradictions in reported receptor binding data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies (e.g., α7 nAChR Ki = 12 nM vs. 45 nM) may arise from:
- Assay Conditions: Standardize buffer pH (7.4), temperature (25°C), and ion concentrations (e.g., 1.8 mM Ca²⁺) .
- Receptor Source: Compare results from transfected HEK cells vs. native neuronal membranes .
- Ligand Purity: Replicate studies with independently synthesized batches (≥98% purity by HPLC) to exclude impurity effects .
Meta-analysis using random-effects models can pool data from ≥5 studies to derive consensus values .
How is computational chemistry applied to optimize this compound derivatives?
Level: Advanced
Methodological Answer:
- QSAR Modeling: Train models on IC₅₀ data (n=30 analogs) to identify critical descriptors (e.g., logP, polar surface area) .
- Docking Studies: Use AutoDock Vina to screen virtual libraries for improved binding (e.g., ΔG < –9 kcal/mol) .
- MD Simulations: Analyze ligand-receptor stability (RMSD <2 Å over 100 ns) and interaction persistence (e.g., salt bridges with Glu237) .
Synthetic prioritization follows synthetic accessibility scores (e.g., SCScore <3 ).
What ethical guidelines govern preclinical studies involving this compound?
Level: Basic
Methodological Answer:
- Animal Welfare: Adhere to ARRIVE 2.0 guidelines for humane endpoints, anesthesia, and sample size minimization .
- Data Integrity: Pre-register protocols (e.g., OSF) and share raw data publicly to avoid selective reporting .
- Conflict of Interest: Disclose funding sources (e.g., pharmaceutical sponsors) and avoid patent-driven bias in study design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
